molecular formula C6H5BrFNO B2442276 4-Bromo-2-fluoro-3-methoxypyridine CAS No. 1227578-38-2

4-Bromo-2-fluoro-3-methoxypyridine

Cat. No.: B2442276
CAS No.: 1227578-38-2
M. Wt: 206.014
InChI Key: IYQOGOPRBGSURN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-Bromo-2-fluoro-3-methoxypyridine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in Suzuki–Miyaura coupling , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methoxypyridine typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 4-amino-2-methoxypyridine as the precursor. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

4-Bromo-2-fluoro-3-methoxypyridine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: Used in the development of bioactive compounds and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: Employed in the production of agrochemicals and materials with specialized properties

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2-methoxypyridine
  • 4-Bromo-2-methoxypyridine
  • 3-Bromo-2-fluoropyridine

Uniqueness

4-Bromo-2-fluoro-3-methoxypyridine is unique due to the specific combination of bromine, fluorine, and methoxy groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications. Compared to similar compounds, it offers a balance of electronic effects and steric hindrance, which can be advantageous in certain chemical reactions .

Properties

IUPAC Name

4-bromo-2-fluoro-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQOGOPRBGSURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-38-2
Record name 4-bromo-2-fluoro-3-methoxypyridine
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